1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
Description
Structure and Synthesis: This compound features a piperidine ring substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and at the 1-position with a 2-(2-chlorophenyl)ethanone moiety. For example, chloroacetyl intermediates react with piperidine in acetonitrile to form ethanone-piperidine hybrids . Characterization typically employs IR, NMR, and mass spectrometry .
Piperidine rings are common in bioactive molecules, contributing to conformational flexibility and bioavailability .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCZADGOVXQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step often involves the bromination of pyrimidine to obtain 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the Piperidine Derivative: The piperidine ring is then functionalized to introduce the desired substituents. This can involve the reaction of piperidine with various reagents to introduce the oxy group.
Coupling Reaction: The final step involves coupling the bromopyrimidine intermediate with the piperidine derivative and the chlorophenyl ethanone. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under conditions that typically include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where nucleophiles like amines or thiols replace the bromine atom.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone has several research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Ethanone Scaffolds
Key Observations :
- 2-Chlorophenyl is shared with , suggesting possible overlap in receptor binding profiles (e.g., GPCR modulation) . Nitroimidazole in introduces radiosensitizing properties, absent in the target compound .
- Synthetic Routes: Piperidine-ethanone hybrids are commonly synthesized via nucleophilic displacement (e.g., chloroacetyl intermediates reacting with piperidine) . Fluorinated analogs (e.g., ) require specialized reagents like trifluoroacetic anhydride .
Pharmacological and Physicochemical Comparisons
Notable Trends:
- Thermal Stability: Melting points for similar ethanone derivatives range from 128–177°C (), suggesting the target compound may require controlled storage .
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated pyrimidine moiety, a piperidine ring, and a chlorophenyl substituent, which collectively suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrClN2O, with a molecular weight of approximately 351.66 g/mol. The presence of the bromine atom enhances lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16BrClN2O |
| Molecular Weight | 351.66 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, potentially including enzymes or receptors involved in disease processes. The bromopyrimidine moiety may facilitate hydrogen bonding or π-π stacking interactions, while the piperidine ring could enhance binding affinity through hydrophobic interactions.
Antibacterial Activity
This compound has shown promise as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action likely involves inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, similar to other oxazolidinone derivatives.
Antifungal Activity
The compound's structural characteristics also suggest potential antifungal activity. Studies on related piperidine derivatives have indicated efficacy against resistant strains of Candida auris, highlighting the need for further investigation into this compound's antifungal properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : Research has demonstrated that derivatives containing the piperidine structure exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .
- Mechanism Exploration : In-depth studies have shown that certain piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens, suggesting that similar mechanisms may be explored for our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
